molecular formula C11H16O2 B13207951 Methyl 3-(3-methylcyclohexyl)prop-2-ynoate

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate

Cat. No.: B13207951
M. Wt: 180.24 g/mol
InChI Key: BCRINIQLIIJGCR-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is an alicyclic ester featuring a propynoate backbone substituted with a 3-methylcyclohexyl group. The compound’s structure combines the electron-withdrawing nature of the ester group with the steric bulk and conformational flexibility of the 3-methylcyclohexyl substituent.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 3-(3-methylcyclohexyl)prop-2-ynoate

InChI

InChI=1S/C11H16O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h9-10H,3-5,8H2,1-2H3

InChI Key

BCRINIQLIIJGCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylcyclohexyl)prop-2-ynoate typically involves the esterification of 3-(3-methylcyclohexyl)prop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia (NH3) or primary amines in an organic solvent.

Major Products Formed

    Oxidation: 3-(3-methylcyclohexyl)prop-2-ynoic acid.

    Reduction: Methyl 3-(3-methylcyclohexyl)propanoate.

    Substitution: Methyl 3-(3-methylcyclohexyl)prop-2-ynamide.

Scientific Research Applications

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving esterification and alkyne chemistry.

    Biology: The compound is used in biochemical assays to study enzyme-catalyzed reactions involving esters and alkynes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methylcyclohexyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biochemical assays, the ester functional group may be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Prop-2-ynoate Derivatives

Compound Name Substituent Molecular Formula CAS Registry Number Key Features
This compound 3-Methylcyclohexyl C₁₁H₁₆O₂ Not provided in evidence Alicyclic substituent; moderate steric bulk
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate Bicyclo[2.2.1]heptan-2-yl C₁₂H₁₄O₂ 1343157-14-1 High ring strain; increased rigidity
Methyl 3-(4-cyanophenyl)prop-2-ynoate 4-Cyanophenyl C₁₁H₇NO₂ 1032041-58-9 Aromatic, electron-withdrawing substituent
3-Methylcyclohexyl methylphosphonofluoridate 3-Methylcyclohexyl C₈H₁₆FO₂P 113548-86-0 Phosphonofluoridate ester; higher polarity

Key Observations:

Substituent Bulk and Reactivity: The 3-methylcyclohexyl group in the target compound provides moderate steric hindrance compared to the highly strained bicyclo[2.2.1]heptane system . This may influence reaction kinetics in nucleophilic additions or cycloadditions.

Polarity and Solubility: Phosphonofluoridate derivatives (e.g., 3-Methylcyclohexyl methylphosphonofluoridate) exhibit higher polarity due to the P=O and P-F bonds, likely increasing water solubility compared to prop-2-ynoates . The alicyclic and bicyclic prop-2-ynoates are expected to be more lipophilic, favoring organic solvents.

In contrast, bicyclic systems (e.g., bicyclo[3.1.0]hexane) are conformationally rigid, which may limit their utility in dynamic systems .

Inferred Reactivity and Stability

  • Electrophilic Character: The prop-2-ynoate group is inherently electrophilic, but substituents modulate reactivity. The electron-donating 3-methylcyclohexyl group may slightly reduce electrophilicity compared to the electron-withdrawing 4-cyanophenyl analog .
  • Thermal Stability : Alicyclic substituents like 3-methylcyclohexyl may enhance thermal stability due to reduced ring strain compared to bicyclic derivatives.

Biological Activity

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antioxidant properties, cytotoxicity against cancer cells, and implications in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a unique alkyne structure, which is known to influence its reactivity and interaction with biological systems. The presence of the cyclohexyl group may enhance lipophilicity, potentially affecting its pharmacokinetic properties.

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. For instance, studies have shown that alkynes can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The antioxidant capacity can be assessed using assays such as DPPH and ABTS radical scavenging assays.

Assay Type Activity Level Reference
DPPH ScavengingHigh
ABTS ScavengingModerate

2. Cytotoxicity

Cytotoxic effects of this compound have been investigated in various cancer cell lines. A notable study demonstrated that similar compounds induced apoptosis in A549 lung cancer cells through mitochondrial pathways. This suggests that this compound may also possess anticancer properties.

Cell Line IC50 (µM) Mechanism Reference
A54920Mitochondria-mediated apoptosis
HeLa15Apoptosis via caspase activation

The mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that it may interact with cellular signaling pathways involved in apoptosis and oxidative stress response. The involvement of mitochondrial dynamics is particularly noteworthy, as it aligns with findings from other related compounds that target mitochondrial functions.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study 1: Anticancer Effects
    In a study involving various derivatives of alkynes, it was found that certain compounds led to significant reductions in tumor size in xenograft models of lung cancer. The mechanism was linked to enhanced apoptosis and reduced proliferation rates in tumor cells.
  • Case Study 2: Neuroprotective Effects
    Another investigation focused on the neuroprotective properties of related compounds, suggesting that they might protect neuronal cells from oxidative damage, potentially offering avenues for treating neurodegenerative diseases.

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety profiles.
  • Mechanistic Studies: Elucidating the specific molecular targets and pathways affected by this compound.
  • Formulation Development: Exploring potential formulations for enhanced bioavailability and targeted delivery.

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